molecular formula C11H15ClFNO B1318660 3-(4-Fluorophenoxy)piperidine hydrochloride CAS No. 462114-73-4

3-(4-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1318660
CAS No.: 462114-73-4
M. Wt: 231.69 g/mol
InChI Key: OXORTCLBZJUWHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Fluorophenoxy)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on various biological systems. It is often used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its unique chemical properties make it a candidate for the development of new medications for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated piperidine moiety allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(4-Fluorophenoxy)piperidine hydrochloride is unique due to its specific fluorinated phenoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORTCLBZJUWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589976
Record name 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462114-73-4
Record name 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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